3-(4-methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Compounds related to 3-(4-methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been synthesized and evaluated for their pharmacological potential. For instance, derivatives of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole have shown significant anti-inflammatory and analgesic activities with a very low ulcerogenic index in experimental models, suggesting their potential in developing new therapeutic agents with minimized side effects (Amir, Kumar, & Javed, 2007).
Antimicrobial and Anticancer Properties
Research has also focused on the antimicrobial and anticancer properties of these compounds. A study demonstrated the synthesis of 4,6-disubstituted 1,2,4-triazolo-1,3,4-thiadiazole derivatives showing significant inhibition against various microbial strains, suggesting their potential as novel antimicrobial agents (Swamy et al., 2006). Furthermore, fluorinated derivatives of 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have been synthesized and found to exhibit moderate to good antiproliferative potency against various cancerous cell lines, highlighting their potential in anticancer drug development (Chowrasia et al., 2017).
Antioxidant Activities
The antioxidant properties of novel derivatives have also been explored. Compounds bearing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold have shown potent antioxidant activity, which could play a significant role in mitigating oxidative stress-related diseases (Sunil et al., 2010).
Novel Synthetic Approaches
Innovative synthetic approaches have been employed to create these compounds, including microwave-assisted synthesis, which has proven to offer rapid synthesis and better yields. These methods facilitate the exploration of their pharmacological activities and the development of new drugs (Ramaprasad, Kalluraya, & Kumar, 2014).
Properties
IUPAC Name |
3-(4-methoxyphenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c1-22-13-9-7-12(8-10-13)16-18-19-17-21(16)20-15(24-17)11-23-14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREAHJIUMZROIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701139869 | |
Record name | 3-(4-Methoxyphenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701139869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842972-68-3 | |
Record name | 3-(4-Methoxyphenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=842972-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methoxyphenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701139869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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